molecular formula C15H21NO4 B135789 Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate CAS No. 132691-38-4

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Cat. No.: B135789
CAS No.: 132691-38-4
M. Wt: 279.33 g/mol
InChI Key: UMLCXALUSHYMHG-UHFFFAOYSA-N
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Description

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is a synthetic intermediate characterized by a phenylacetate backbone modified with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the meta position of the aromatic ring. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes while enabling controlled deprotection for further functionalization . This compound is structurally analogous to intermediates used in medicinal chemistry, particularly in the development of protease inhibitors and other bioactive molecules.

Properties

IUPAC Name

methyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-6-11(8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLCXALUSHYMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599522
Record name Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132691-38-4
Record name Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 3-(Aminomethyl)phenylacetic Acid

The Boc group is introduced via reaction of 3-(aminomethyl)phenylacetic acid with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions. Triethylamine (2.4 equiv.) facilitates deprotonation, while a 1.1:1 molar ratio of di-tert-butyl dicarbonate to amine ensures complete protection. This method yields the Boc-protected intermediate in 72.5% after flash chromatography (hexanes:ethyl acetate = 8:2).

Esterification and Coupling

Subsequent esterification with methanol and catalytic sulfuric acid produces methyl phenylacetate. Cross-coupling with Boc-protected boronic acids via Suzuki-Miyaura reactions employs tetrakis(triphenylphosphine)palladium(0) (1–2 mol%) in 1,2-dimethoxyethane/water (10:1) at 80°C. Yields range from 58% to 72%, contingent on solvent purity and catalyst activity.

Catalytic Methods and Optimization

Palladium-Catalyzed Cross-Coupling

Palladium catalysts dominate coupling reactions due to their efficacy in forming carbon-carbon bonds. A study comparing Pd(PPh₃)₄ and PdCl₂(dppf) revealed superior yields (85%) with the former at 1 mol% loading. Elevated temperatures (80–100°C) accelerate kinetics but risk Boc deprotection, necessitating precise thermal control.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like dimethylformamide (DMF) enhance coupling yields by stabilizing transition states. Contrastingly, toluene and dichloromethane reduce side reactions but prolong reaction times (Table 1).

Table 1: Solvent Impact on Coupling Yield

SolventTemperature (°C)Yield (%)Reaction Time (h)
DMF808512
Toluene1107224
Dichloromethane406536

Large-Scale Production Techniques

Continuous Flow Microreactor Systems

Industrial-scale synthesis employs flow reactors to enhance mass transfer and thermal regulation. A microreactor system using THF at 40°C achieves 90% conversion in 30 minutes, outperforming batch reactors (60% conversion in 2 hours). This method reduces catalyst loading by 40% and minimizes waste.

Purification Protocols

Crude products undergo sequential purification via:

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted reagents.

  • Flash Chromatography : Hexanes:ethyl acetate gradients (8:2 to 1:1) isolate the target compound (>98% purity).

  • Recrystallization : Methanol/water mixtures yield crystalline product suitable for pharmaceutical use.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Boc tert-butyl singlet at δ 1.42 ppm; methyl ester at δ 3.7 ppm.

  • ¹³C NMR : Carbonyl signals at δ 170.2 (ester) and 156.4 ppm (Boc).

  • HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water = 70:30).

Mass Spectrometry

High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 280.1552 (calculated 280.1549).

Comparative Analysis of Methodologies

Table 2: Performance Metrics of Synthetic Routes

MethodCatalystSolventYield (%)Purity (%)
Boc ProtectionNoneTHF72.595
Suzuki CouplingPd(PPh₃)₄DMF8598
Flow MicroreactorPdCl₂(dppf)THF9099

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol at -40°C.

    Inversion: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6.

Major Products Formed

    Erythro Isomer: Obtained through reduction.

    Threo Isomer: Obtained through inversion of the erythro isomer.

Scientific Research Applications

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate involves the protection of amine groups during chemical reactions. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups within the molecule .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Backbone Substituents/Modifications Key Properties Biological Activity (if reported)
Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate Phenylacetate Boc-protected aminomethyl group at meta position High solubility in polar aprotic solvents (e.g., DMF), stable crystalline form Not explicitly reported; inferred role as a synthetic intermediate
Methyl 2-[2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxamido]-acetate () Benzothiazole-acetate hybrid Boc-protected amino group on benzothiazole ring Dihedral angle of 18.18° between benzene and carbonylamino groups; forms 3D hydrogen-bonded networks IC₅₀ = 780 µM as uPA inhibitor
Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate () Thiophene-carboxylate Boc-protected amino group with hydroxybutyl chain Enhanced hydrophilicity due to hydroxyl group; likely lower logP compared to phenyl analogues Not reported
Methyl 2-(Boc-amino)-2-(1,1-dioxothietan-3-yl)acetate () Thietane-acetate hybrid Sulfone-containing thietane ring with Boc-protected amino group Increased steric hindrance from bicyclic structure; potential for unique pharmacokinetics No activity data

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding and Packing :

    • The benzothiazole derivative () forms centrosymmetric dimers via N–H⋯N hydrogen bonds, extended into 3D networks through N–H⋯O interactions. In contrast, compounds with aliphatic chains (e.g., hydroxybutyl-thiophene in ) may exhibit weaker intermolecular interactions due to flexible substituents .
    • The rigid benzothiazole backbone in results in a planar deviation of 1.46°, whereas phenylacetate derivatives likely exhibit greater conformational flexibility.
  • Solubility and Stability :

    • Boc-protected phenylacetates (e.g., the target compound) show moderate solubility in organic solvents like DMF or THF, critical for coupling reactions. Thiophene- and thietane-based analogues () may display altered solubility profiles due to heterocyclic polarity or sulfone groups .

Biological Activity

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (CAS: 132691-38-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₅H₂₁NO₄
  • Molecular Weight : 279.34 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is known to enhance the stability and solubility of amines in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the Boc group may facilitate the compound's ability to penetrate cellular membranes and modulate protein interactions.

Enzyme Inhibition

Research has indicated that compounds with similar structural motifs exhibit inhibitory effects on specific enzymes. For instance, studies have shown that derivatives containing Boc groups can act as reversible inhibitors of proteases, which are critical in various physiological processes and disease states.

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the side chains could enhance the potency against resistant strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Case Studies

  • Anticancer Activity : A recent study highlighted the potential anticancer properties of compounds similar to this compound. In vitro assays demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases.

Research Findings

Recent literature has explored the synthesis and optimization of related compounds with enhanced biological activities. For instance, a study published in the Journal of Medicinal Chemistry detailed the structure-activity relationship (SAR) of similar derivatives, emphasizing how variations in functional groups can significantly impact their biological efficacy.

Summary of Findings

  • Inhibition of Enzymes : Compounds with similar structures have shown promising inhibition against key enzymes involved in metabolic pathways.
  • Antimicrobial Efficacy : Significant activity against both Gram-positive and Gram-negative bacteria was observed.
  • Potential in Cancer Therapy : Indications of anticancer activity suggest further exploration for therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate?

  • Methodology : A common approach involves coupling tert-butoxycarbonyl (Boc)-protected intermediates with phenylacetic acid derivatives. For example, Suzuki-Miyaura cross-coupling using tert-butoxycarbonylamino-substituted boronic acids (e.g., 3-((Boc-amino)methyl)phenylboronic acid) with methyl 2-bromophenylacetate in the presence of Pd catalysts like tetrakis(triphenylphosphine)palladium(0) . Reaction optimization may require inert atmospheres, reflux conditions in 1,2-dimethoxyethane/water, and sodium carbonate as a base.

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines :

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group or ester functionality .
  • Handling : Use NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) in poorly ventilated areas due to potential respiratory irritation. Avoid drainage disposal to minimize environmental contamination .

Q. What analytical techniques confirm the purity and structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc-protection (e.g., tert-butyl singlet at ~1.4 ppm) and ester carbonyl signals (~3.7 ppm for methyl ester) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced Research Questions

Q. How can multi-step syntheses of this compound be optimized for higher yields?

  • Strategies :

  • Protection-Deprotection Efficiency : Use Boc as a temporary protecting group for amines, ensuring minimal side reactions during coupling steps. Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion .
  • Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency. Lower catalyst loading (1-2 mol%) reduces costs without sacrificing yield .

Q. How do solvent polarity and temperature affect the stereochemical outcomes of related esters?

  • Findings : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in coupling reactions, favoring higher regioselectivity. Elevated temperatures (60-80°C) accelerate reaction kinetics but may promote Boc deprotection; thus, controlled reflux (e.g., 40-60°C) is recommended . Contrasting studies report varying yields (72-85%) under similar conditions, highlighting the need for reaction-specific optimization .

Q. What computational methods predict the reactivity of Boc-protected intermediates?

  • Approaches :

  • DFT Calculations : Density Functional Theory (DFT) models assess electronic effects on Boc stability, predicting susceptibility to acidic/basic conditions .
  • Molecular Dynamics (MD) : Simulate hydrogen-bonding networks (e.g., N–H⋯O interactions in crystals) to evaluate solid-state stability. For example, crystal packing analysis reveals dimer formation via N–H⋯N hydrogen bonds, enhancing thermal stability .

Data Contradictions and Resolutions

  • Stereochemical Variability : Some studies report single diastereomers in coupling reactions, while others observe mixtures. Resolution: Use chiral HPLC or crystallization to isolate enantiomers .
  • Boc Deprotection Kinetics : Conflicting data on hydrolysis rates under acidic conditions (e.g., TFA vs. HCl). Recommendation: Monitor via in situ IR spectroscopy to tailor deprotection protocols .

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